(E)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-nitrophenyl)acrylamide
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Description
(E)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C22H18N6O4 and its molecular weight is 430.424. The purity is usually 95%.
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Biological Activity
(E)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-nitrophenyl)acrylamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. The unique structural features of this compound contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C22H18N6O4, with a molecular weight of approximately 430.424 g/mol. The compound features a fused heterocyclic core that is characteristic of pyrazolo[3,4-d]pyrimidines, which are known for their significant biological activities.
Property | Value |
---|---|
Molecular Formula | C22H18N6O4 |
Molecular Weight | 430.424 g/mol |
Purity | ≥95% |
Biological Activity Overview
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound has been studied for its potential as a selective inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.
Anticancer Activity
Recent studies have demonstrated that this compound shows promising anticancer activity. For instance:
- In vitro Studies : The compound was tested against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). It exhibited significant antiproliferative effects with IC50 values indicating potent activity against these cell lines.
- Mechanism of Action : The compound induces apoptosis and arrests the cell cycle at the S and G2/M phases. Flow cytometry analyses revealed an increase in the BAX/Bcl-2 ratio, suggesting that it promotes apoptotic pathways effectively .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on EGFR Inhibition : A related study synthesized new derivatives that were evaluated for their ability to inhibit epidermal growth factor receptor (EGFR), a common target in cancer therapy. One derivative showed an IC50 value of 0.016 µM against wild-type EGFR and demonstrated efficacy against mutant forms .
- Cell Cycle Arrest : Additional research indicated that compounds similar to this compound can lead to significant cell cycle arrest in various cancer types. For example, compounds derived from this scaffold have shown G2/M phase arrest with increased levels of pro-apoptotic proteins .
Comparative Analysis
To better understand the biological activity of this compound compared to other derivatives within the same class, a comparative analysis is provided below:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Unique substitutions enhancing CDK2 inhibition | Anticancer activity |
N-(1-(3-methylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3-fluorophenyl)acetamide | Similar pyrazolo core | Anticancer activity |
N-(1-(2-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-methylacetamide | Contains chlorophenyl group | Antimicrobial properties |
Properties
IUPAC Name |
(E)-N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3-(4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O4/c1-14-3-7-18(11-15(14)2)27-21-19(12-24-27)22(30)26(13-23-21)25-20(29)10-6-16-4-8-17(9-5-16)28(31)32/h3-13H,1-2H3,(H,25,29)/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAUVTKHGXXVGS-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.